molecular formula C11H22BrCl2N4O4P B12700962 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-bromopropyl)-N-hydroxy-, P-oxide CAS No. 97139-40-7

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-bromopropyl)-N-hydroxy-, P-oxide

Cat. No.: B12700962
CAS No.: 97139-40-7
M. Wt: 456.10 g/mol
InChI Key: OHYSXUBCQGXXQN-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone The tetrahydro-2H-1,3,2-oxazaphosphorin ring is formed via cyclization reactions, often under acidic or basic conditions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the hydroxy group allows for potential oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The chloroethyl and bromopropyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Industry: May be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group, for example, can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The oxazaphosphorin ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.

Uniqueness

What sets this compound apart is the combination of its functional groups, which may confer unique chemical and biological properties. Its specific structure allows for targeted interactions that are not possible with other similar compounds.

Conclusion

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-bromopropyl)-N-hydroxy-, P-oxide is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.

Properties

CAS No.

97139-40-7

Molecular Formula

C11H22BrCl2N4O4P

Molecular Weight

456.10 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-bromopropyl)-1-hydroxyurea

InChI

InChI=1S/C11H22BrCl2N4O4P/c12-3-1-6-15-11(19)18(20)10-2-9-22-23(21,16-10)17(7-4-13)8-5-14/h10,20H,1-9H2,(H,15,19)(H,16,21)

InChI Key

OHYSXUBCQGXXQN-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NCCCBr)O)N(CCCl)CCCl

Origin of Product

United States

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